3-{1-[3-(3-methoxyphenyl)-1H-pyrazole-4-carbonyl]piperidin-4-yl}-1,2,3,4-tetrahydroquinazoline-2,4-dione
Description
Properties
IUPAC Name |
3-[1-[5-(3-methoxyphenyl)-1H-pyrazole-4-carbonyl]piperidin-4-yl]-4aH-quinazoline-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O4/c1-33-17-6-4-5-15(13-17)21-19(14-25-27-21)22(30)28-11-9-16(10-12-28)29-23(31)18-7-2-3-8-20(18)26-24(29)32/h2-8,13-14,16,18H,9-12H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHTAZNFUQLIVPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=C(C=NN2)C(=O)N3CCC(CC3)N4C(=O)C5C=CC=CC5=NC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Functional Group Analysis
- Pyrazole-Methoxyphenyl Motif : The 3-methoxyphenyl group in the target compound is structurally analogous to anti-inflammatory pyrazole derivatives (e.g., compounds in ), where methoxy groups enhance lipophilicity and receptor binding. However, the hydroxylated analogue in showed antioxidant activity, suggesting electronic effects (methoxy vs. hydroxy) significantly alter bioactivity.
- Tetrahydroquinazoline-Dione: This moiety is rare in literature. Quinazoline derivatives are known for kinase inhibition (e.g., EGFR inhibitors), but the tetrahydro-dione variant’s role remains speculative without direct data.
Pharmacological and Toxicological Profiles
- Anti-Inflammatory Potential: Compounds with methoxyphenyl-pyrazole motifs (e.g., ) exhibited prostaglandin inhibition (IC₅₀ ~2.5–5 mg/kg) and low ulcerogenicity (UI = 2.10–4.27), suggesting the target compound may share similar efficacy and safety.
- Antimicrobial Activity : Pyrazole derivatives with hydroxylated aryl groups (e.g., ) showed moderate antimicrobial effects (MIC = 8–32 µg/mL), but the methoxy substitution in the target compound may reduce polarity, altering antimicrobial potency.
- CNS Activity: Piperidine-containing compounds (e.g., ) often target neurotransmitter receptors (e.g., cannabinoid receptors ), though the tetrahydroquinazoline-dione’s contribution requires further study.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
